![molecular formula C19H19BrN2OS B13434502 5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)
5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole is a complex organic compound that features a thiazole ring, a bromophenyl group, and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS). The methoxymethyl group is often added through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(4-Chlorophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole
- 5-[(4-Fluorophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole
- 5-[(4-Methylphenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole
Uniqueness
The presence of the bromine atom in 5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole imparts unique reactivity and properties compared to its analogs with different halogen or alkyl substitutions. This can influence its biological activity, chemical stability, and suitability for various applications.
Propiedades
Fórmula molecular |
C19H19BrN2OS |
|---|---|
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
5-[(4-bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C19H19BrN2OS/c1-3-17-10-15(8-9-21-17)19-22-13(2)18(24-19)12-23-11-14-4-6-16(20)7-5-14/h4-10H,3,11-12H2,1-2H3 |
Clave InChI |
NYKBJEUCSJOODJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CC(=C1)C2=NC(=C(S2)COCC3=CC=C(C=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


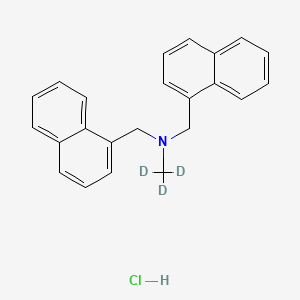
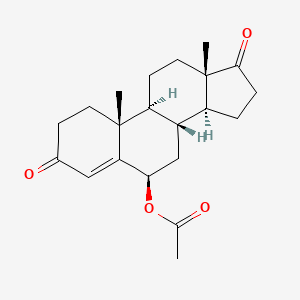
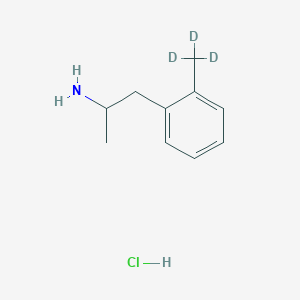
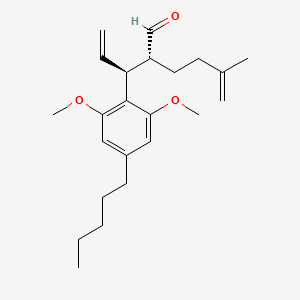

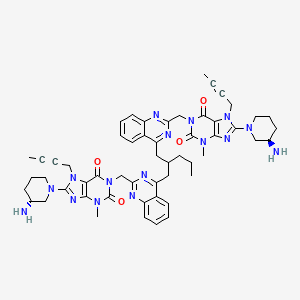


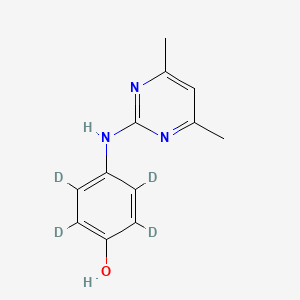
![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
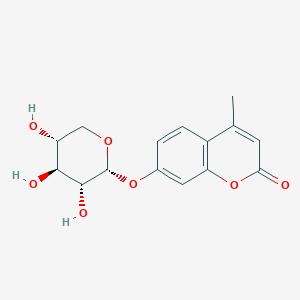
![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)
